

# The Biosynthesis of Salivaricin B: A Lantibiotic from *Streptococcus salivarius*

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## Compound of Interest

Compound Name: *Salivaricin B*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**Salivaricin B** is a type AII lantibiotic produced by the oral probiotic bacterium *Streptococcus salivarius*. As a member of the lanthipeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), **Salivaricin B** exhibits potent antimicrobial activity against various Gram-positive bacteria. Its unique structure, characterized by lanthionine and  $\beta$ -methyllanthionine bridges, is the result of a dedicated biosynthetic pathway encoded by the *sbo* gene cluster. This technical guide provides a comprehensive overview of the **Salivaricin B** biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and key experimental methodologies used to elucidate this process.

## Genetic Organization of the Salivaricin B Biosynthetic Gene Cluster

The biosynthesis of **Salivaricin B** is orchestrated by a set of genes organized in the *sbo* gene cluster. In *Streptococcus salivarius* K12, this cluster is located on a large, 190-kilobase transmissible megaplasmid, often in close proximity to the gene cluster for another lantibiotic, Salivaricin A2.<sup>[1][2]</sup> The *sbo* locus is comprised of eight open reading frames (ORFs) that are predicted to be organized into two operons.<sup>[1]</sup>

The first operon is believed to be involved in the regulation of **Salivaricin B** production and consists of *sboK* and *sboR*. These genes encode a putative two-component regulatory system, with *SboK* acting as the sensor kinase and *SboR* as the response regulator.<sup>[1]</sup> This system

likely senses the extracellular concentration of **Salivaricin B** and upregulates the expression of the biosynthetic genes in an auto-regulatory fashion.

The second, larger operon contains the structural and modification genes essential for **Salivaricin B** synthesis. This operon includes *sboA*, the structural gene encoding the precursor peptide, followed by genes for modification (*sboM*), transport (*sboT*), and immunity (*sboF*, *sboE*, and *sboG*).<sup>[1]</sup>

Table 1: Genes of the **Salivaricin B** (*sbo*) Locus and Their Putative Functions

Gene	Size of Product (amino acids)	Predicted Function	Homology
<i>sboK</i>	456	Regulation (Sensor Kinase)	<i>S. pyogenes</i> ScnK
<i>sboR</i>	232	Regulation (Response Regulator)	<i>S. pyogenes</i> ScnR
<i>sboA</i>	56	Salivaricin B Precursor Peptide	<i>Kocuria varians</i> Variacin
<i>sboM</i>	933	Modification (Dehydration and Cyclization)	<i>S. pyogenes</i> ScnM
<i>sboT</i>	693	Transport (ABC Transporter) and Leader Peptide Cleavage	<i>S. mutans</i> MukT
<i>sboF</i>	303	Immunity	<i>S. pyogenes</i> ScnF
<i>sboE</i>	249	Immunity	<i>S. pyogenes</i> ScnE
<i>sboG</i>	242	Immunity	<i>S. pyogenes</i> ScnG

## The Biosynthesis Pathway: From Precursor Peptide to Mature Lantibiotic

The biosynthesis of **Salivaricin B** is a multi-step process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.

## Ribosomal Synthesis of the Precursor Peptide (SboA)

The journey begins with the ribosomal synthesis of the 56-amino acid precursor peptide, SboA. [1] Like other lantibiotics, SboA consists of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide (or propeptide). The leader peptide serves as a recognition signal for the modification enzymes and prevents the antimicrobial activity of the peptide within the producer cell. The core peptide is the region that undergoes post-translational modifications to become the mature, active **Salivaricin B**.

## Post-Translational Modification by SboM

The bifunctional enzyme SboM is responsible for the characteristic structural modifications of **Salivaricin B**. [1] This enzyme catalyzes two key reactions:

- **Dehydration:** SboM first dehydrates specific serine and threonine residues within the SboA core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
- **Cyclization:** Following dehydration, SboM catalyzes the intramolecular Michael-type addition of cysteine thiol groups onto the dehydroamino acids. This reaction forms the characteristic thioether cross-links of lanthionine (from cysteine and Dha) and  $\beta$ -methyllanthionine (from cysteine and Dhb), resulting in the polycyclic structure of the modified precursor.

## Transport and Maturation by SboT

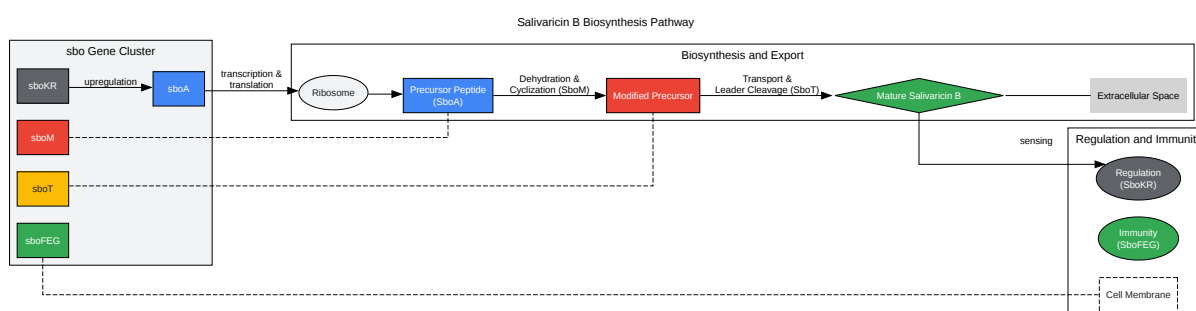
The modified SboA precursor is then exported from the cell and concomitantly processed to its mature, active form by the ABC transporter SboT. [1] SboT is believed to have a dual function:

- **Translocation:** It actively transports the modified precursor peptide across the cell membrane.
- **Proteolysis:** SboT possesses a peptidase domain that cleaves off the leader peptide during or immediately after translocation, releasing the mature and active **Salivaricin B** into the extracellular environment.

## Self-Immunity through SboFEG

To protect itself from the antimicrobial action of the secreted **Salivaricin B**, the producer organism, *S. salivarius*, employs an immunity system encoded by the sboFEG genes.[1] These genes are predicted to form an ABC transporter complex that likely removes any intracellular **Salivaricin B** that may have escaped export or entered the cell, thus preventing self-intoxication.

## Visualization of the Salivaricin B Biosynthesis Pathway



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Caption: The biosynthetic pathway of **Salivaricin B**.

## Quantitative Data

While detailed enzyme kinetic data for the **Salivaricin B** biosynthetic enzymes are not readily available in the public domain, molecular weight analysis has been crucial in characterizing the precursor and final product.

Table 2: Molecular Weights of **Salivaricin B** and its Precursor

Peptide	Predicted/Theoretical Mass (Da)	Experimentally Determined Mass (Da)	Method
Salivaricin A2 (for comparison)	2368	2368	MALDI-TOF MS
Salivaricin B	2740	2740	MALDI-TOF MS
6xHis-tagged SboA (unmodified)	-	7355	MALDI-TOF MS
Dehydrated 6xHis-tagged SboA (-4H <sub>2</sub> O)	-	7283	MALDI-TOF MS

## Experimental Protocols

The following sections detail the methodologies for key experiments used in the study of **Salivaricin B** biosynthesis.

### Purification of **Salivaricin B** from *S. salivarius* Culture

This protocol is adapted from the methods used for the initial isolation and characterization of **Salivaricin B**.

- **Culture Growth:** *S. salivarius* K12 is grown on a suitable solid medium, such as M17 sucrose agar, to promote robust production of the lantibiotic.
- **Extraction:** The mature **Salivaricin B** is extracted from the agar cultures using a freeze-thaw method.
- **Initial Purification:** The crude extract is subjected to hydrophobic interaction chromatography.

- **HPLC Purification:** The fractions containing **Salivaricin B** activity are further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 semi-preparative column. A gradient of acetonitrile in water is typically used for elution.
- **Activity Assay:** Fractions are tested for antimicrobial activity against a sensitive indicator strain, such as *Micrococcus luteus*.
- **Mass Spectrometry:** The molecular weight of the purified peptide in the active fractions is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

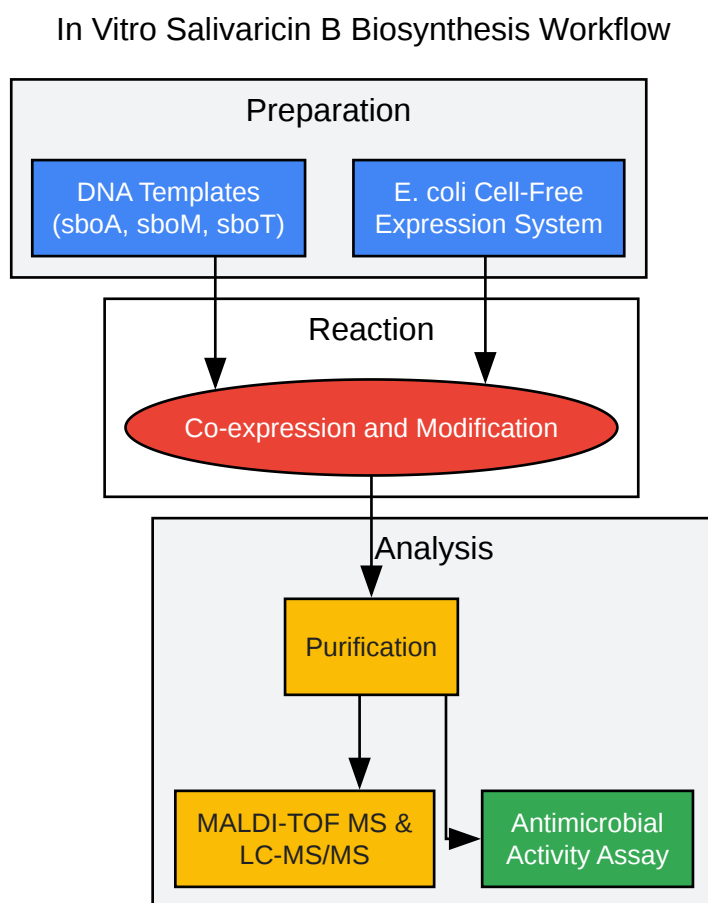
## In Vitro Reconstitution of Salivaricin B Biosynthesis using a Cell-Free System

This protocol is based on the UniBioCat system for the cell-free biosynthesis of RiPPs.

- **Template Preparation:** DNA templates for the genes *sboA* (encoding a tagged precursor peptide, e.g., with a 6xHis-tag), *sboM*, and *sboT* are prepared, typically in expression vectors suitable for in vitro transcription and translation.
- **Cell-Free Expression:** The DNA templates are co-expressed in a single-pot reaction using an *E. coli*-based cell-free expression system. This system contains all the necessary components for transcription and translation (ribosomes, RNA polymerase, amino acids, etc.).
- **Incubation:** The reaction mixture is incubated under conditions that allow for the expression of the proteins and the subsequent enzymatic modification of the *SboA* precursor by *SboM* and processing by *SboT*.
- **Product Extraction and Purification:** The reaction mixture is then processed to extract and purify the resulting peptides. If a His-tagged *SboA* precursor is used, affinity chromatography can be employed.
- **Analysis by Mass Spectrometry:** The products of the cell-free reaction are analyzed by MALDI-TOF MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the unmodified precursor, modified intermediates (e.g., dehydrated forms), and the final mature **Salivaricin B**.

- Antimicrobial Activity Assay: The purified products from the cell-free synthesis are tested for antimicrobial activity against a sensitive indicator strain to confirm the production of a biologically active lantibiotic.

## Experimental Workflow Visualization



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Caption: Workflow for the in vitro biosynthesis of **Salivaricin B**.

## Conclusion

The biosynthesis of **Salivaricin B** is a complex and tightly regulated process that transforms a simple, ribosomally synthesized peptide into a potent antimicrobial agent. The elucidation of this pathway, from the genetic blueprint in the sbo gene cluster to the functional roles of the biosynthetic enzymes, has been made possible through a combination of genetic analysis, protein biochemistry, and innovative techniques like cell-free synthesis. A thorough

understanding of this biosynthetic machinery not only provides insights into the biology of *Streptococcus salivarius* but also opens avenues for the bioengineering of novel lantibiotics with improved therapeutic properties. The detailed methodologies presented here serve as a guide for researchers aiming to further investigate and harness the potential of **Salivaricin B** and other related lantibiotics.

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